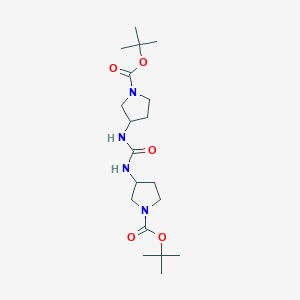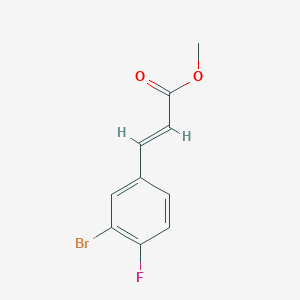
(2e)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester: is an organic compound that belongs to the class of phenylpropenoic acid derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety. Reagents like potassium permanganate or chromium trioxide can be used to oxidize the double bond.
Reduction Reactions: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenylpropenoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of halogenated phenylpropenoic acids on various biological systems. Its derivatives might exhibit interesting biological activities such as anti-inflammatory or antimicrobial properties.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of bromo and fluoro groups can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester largely depends on its interaction with biological targets. The bromo and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
- (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, ethyl ester
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness: The unique combination of bromo and fluoro substituents on the phenyl ring of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
959961-64-9 |
|---|---|
Molekularformel |
C10H8BrFO2 |
Molekulargewicht |
259.07 g/mol |
IUPAC-Name |
methyl (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6H,1H3/b5-3+ |
InChI-Schlüssel |
CRHGUYSSCRYBIO-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)F)Br |
Kanonische SMILES |
COC(=O)C=CC1=CC(=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
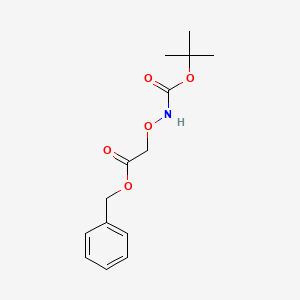
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
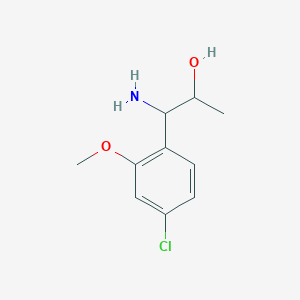
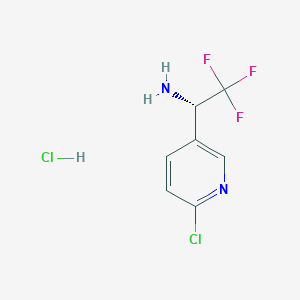
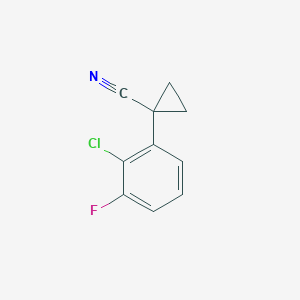
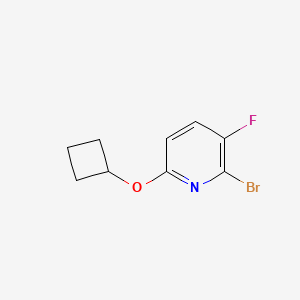
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
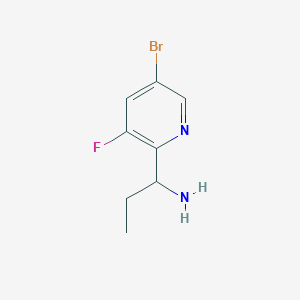
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
